REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=O)[CH2:7][O:8][C:4]=2[CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6]=[CH:7][O:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
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Type
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reactant
|
Smiles
|
ClC1=CC2=C(C(CO2)=O)C=C1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for another 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as monitored by TLC (1 h)
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of acetone (10 mL)
|
Type
|
ADDITION
|
Details
|
This mixture was then treated with HCl (3N, 20 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |